2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde
Description
Properties
IUPAC Name |
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6(2)3-8-9-7(4-10)5-11-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSAJIPBDJXLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CS1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Isobutyl-1,3-thiazole-4-carboxaldehyde and its Isomeric Congeners
This technical guide provides a comprehensive overview of 2-isobutyl-1,3-thiazole-4-carboxaldehyde, a heterocyclic compound of interest in flavor chemistry and as a potential building block in pharmaceutical and agrochemical research. Due to the limited direct literature on this specific substitution pattern, this guide will also draw upon the well-documented chemistry and applications of its close structural isomers to provide a holistic and predictive understanding of its properties and potential.
Part 1: Nomenclature and Structural Elucidation
The precise naming of a molecule is fundamental to its scientific communication. The compound in focus, 2-isobutyl-1,3-thiazole-4-carboxaldehyde, is defined by a central 1,3-thiazole ring with two substituents.
IUPAC Name: The systematic and unambiguous name for this compound, following the rules of the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde . This name clarifies that a (2-methylpropyl) group is attached at the second position and a carbaldehyde group at the fourth position of the 1,3-thiazole ring.
Synonyms: In scientific literature and commercial catalogs, a variety of synonyms may be encountered. These often use common names for the substituent groups. For the target molecule, likely synonyms include:
-
2-isobutylthiazole-4-carboxaldehyde
-
2-isobutylthiazole-4-carbaldehyde
-
4-formyl-2-isobutylthiazole
It is crucial for researchers to be aware of these different naming conventions to ensure comprehensive literature searches and accurate identification of the compound.
Table 1: Nomenclature of 2-Isobutyl-1,3-thiazole-4-carboxaldehyde and Related Isomers
| Common Name | IUPAC Name | CAS Number |
| 2-Isobutyl-1,3-thiazole-4-carboxaldehyde | 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde | Not Available |
| 2-Isopropylthiazole-4-carbaldehyde[1] | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde[1] | 133047-46-8[1] |
| 4-Isopropyl-1,3-thiazole-2-carbaldehyde[2] | 4-(propan-2-yl)-1,3-thiazole-2-carbaldehyde[2] | 184154-42-5[2] |
| 2-Isobutylthiazole[3] | 2-(2-methylpropyl)-1,3-thiazole[3] | 18640-74-9[3] |
Part 2: Synthesis Strategies and Mechanistic Insights
Proposed Synthetic Pathway
A logical approach would involve a variation of the Hantzsch synthesis, which classically involves the condensation of a thioamide with an α-haloketone. For the target molecule, a key intermediate would be 3-methylbutane-thioamide (isovalerothioamide).
Step-by-Step Proposed Protocol:
-
Preparation of Isovalerothioamide: The synthesis would commence with the thionation of isovaleramide. This can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The amide itself is readily prepared from isovaleric acid or its corresponding acyl chloride.
-
Reaction with a Halogenated Aldehyde Equivalent: The isovalerothioamide would then be reacted with a suitable three-carbon α-haloaldehyde derivative that can introduce the carboxaldehyde at the 4-position. A protected form of 2-chloro-3-oxopropanal would be a suitable reaction partner.
-
Cyclization and Dehydration: The reaction between the thioamide and the α-haloaldehyde equivalent would proceed via an initial nucleophilic attack of the sulfur on the electrophilic carbon bearing the halogen, followed by cyclization and dehydration to form the thiazole ring.
-
Deprotection: The final step would involve the deprotection of the aldehyde group to yield the desired 2-isobutyl-1,3-thiazole-4-carboxaldehyde.
Caption: Proposed synthetic workflow for 2-isobutyl-1,3-thiazole-4-carboxaldehyde.
A related synthetic method for 2-isobutylthiazole (lacking the carboxaldehyde group) involves the condensation of 3-methyl butyraldehyde with a source of ammonia and sulfur, followed by dehydrogenation[4]. This highlights the versatility of starting materials that can be employed in thiazole synthesis.
Part 3: Physicochemical Properties and Characterization
Predicting the physicochemical properties of a novel compound is essential for its handling, formulation, and application. By analogy with its isomers and parent compounds, we can estimate the properties of 2-isobutyl-1,3-thiazole-4-carboxaldehyde.
Table 2: Computed and Observed Physicochemical Properties of Related Thiazoles
| Property | 2-Isopropylthiazole-4-carbaldehyde[1] | 4-Isopropyl-1,3-thiazole-2-carbaldehyde[2] | 2-Isobutylthiazole[3] |
| Molecular Formula | C₇H₉NOS | C₇H₉NOS | C₇H₁₁NS |
| Molecular Weight | 155.22 g/mol | 155.22 g/mol | 141.24 g/mol |
| Boiling Point | Not Available | Not Available | 180 °C |
| Density | Not Available | Not Available | 0.995 g/mL at 25 °C |
| Refractive Index | Not Available | Not Available | n20/D 1.495 |
| XLogP3 | 1.9 | 1.9 | 2.6 |
Based on this data, 2-isobutyl-1,3-thiazole-4-carboxaldehyde (C₈H₁₁NOS, MW: 169.24 g/mol ) is expected to be a liquid at room temperature with a boiling point likely exceeding 200 °C due to the increased molecular weight and polarity from the aldehyde group. Its solubility in water is expected to be low, but it should be miscible with common organic solvents.
Characterization: The definitive identification of this compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide the precise chemical environment of each proton and carbon atom, confirming the isobutyl and carboxaldehyde substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the aldehyde carbonyl group.
Part 4: Applications and Biological Significance
Thiazole-containing compounds are of significant interest across various industries due to their diverse biological activities and organoleptic properties.
Flavor and Fragrance Industry
Many thiazole derivatives are valued for their unique sensory profiles. For instance, 2-isobutylthiazole is a key component of tomato aroma, imparting a green, vegetable-like note[3][5][6]. Other related compounds like 2-isopropyl-4-methylthiazole are described as having green, nutty, and fruity notes[7][8]. It is highly probable that 2-isobutyl-1,3-thiazole-4-carboxaldehyde would also possess a complex aroma, likely with green and savory undertones, making it a potential candidate for use as a flavoring agent in food products.
Pharmaceutical and Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs[9][10]. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[11][12]. The aldehyde functional group in the target molecule provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening. For example, it could be a precursor for synthesizing thiazole-containing Schiff bases, hydrazones, or alcohols, which could be evaluated for therapeutic potential. Recent studies have shown that novel 1,3-thiazole analogues exhibit potent activity against breast cancer cell lines, suggesting the therapeutic promise of this class of compounds[9][10]. The development of efficient synthetic methods for various thiazole derivatives is an active area of research, particularly for their application in treating degenerative diseases[13].
Caption: Potential application areas for 2-isobutyl-1,3-thiazole-4-carboxaldehyde.
Agrochemicals
Similar to their role in pharmaceuticals, thiazole derivatives are also important in the agrochemical industry. They serve as precursors in the synthesis of pesticides and herbicides[11]. The reactivity of the aldehyde group makes 2-isobutyl-1,3-thiazole-4-carboxaldehyde a valuable starting material for creating new agrochemical candidates.
Conclusion
While 2-isobutyl-1,3-thiazole-4-carboxaldehyde is not as extensively documented as some of its isomers, a strong predictive understanding of its chemistry and potential applications can be derived from the rich literature on thiazole chemistry. Its synthesis is feasible through established methods like the Hantzsch synthesis. Its predicted properties suggest it could be a valuable addition to the palette of flavor and fragrance chemists. Furthermore, its structure, featuring the privileged thiazole scaffold and a reactive aldehyde handle, makes it a promising building block for the discovery of new bioactive compounds in the pharmaceutical and agrochemical sectors. Further research into the synthesis and characterization of this specific molecule is warranted to fully explore its potential.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2763192, 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. [Link]
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The Good Scents Company. tropical thiazole 2-isopropyl-4-methylthiazole. [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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PubMed. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. [Link]
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MDPI. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. [Link]
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A Comparative Analysis of 2-Isobutylthiazole and 2-Isobutylthiazole-4-carbaldehyde: Structure, Synthesis, and Application
An In-depth Technical Guide for Drug Development Professionals
Introduction
Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen, represent a cornerstone scaffold in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in a variety of biological interactions make them privileged structures in drug design. This guide focuses on two closely related thiazole derivatives: 2-isobutylthiazole and its C4-formylated analogue, 2-isobutylthiazole-4-carbaldehyde.
While separated by only a single functional group, the addition of the carbaldehyde moiety dramatically alters the molecule's physicochemical properties, chemical reactivity, and potential applications. 2-Isobutylthiazole is primarily recognized for its potent organoleptic properties, serving as a key flavor and fragrance component.[1][2][3][4] In contrast, 2-isobutylthiazole-4-carbaldehyde is a versatile synthetic intermediate, a building block poised for the construction of more complex molecular architectures.
This document provides a detailed comparison of these two molecules, offering insights into their synthesis, characterization, and divergent applications, with a focus on the causal relationships between chemical structure and function.
Part 1: Core Structural and Physicochemical Differentiation
The fundamental difference between the two compounds is the substitution at the C4 position of the thiazole ring. 2-Isobutylthiazole possesses a hydrogen atom at this position, whereas the derivative features a formyl (-CHO) group. This seemingly minor alteration has significant consequences for the molecule's physical and chemical nature.
The introduction of the polar carbonyl group in 2-isobutylthiazole-4-carbaldehyde increases the molecule's overall polarity compared to the parent compound. This directly influences intermolecular forces, leading to a higher boiling point and altered solubility characteristics. While 2-isobutylthiazole is soluble in organic solvents, the carbaldehyde derivative is expected to show slightly increased solubility in more polar organic solvents.
| Property | 2-Isobutylthiazole | 2-Isobutylthiazole-4-carbaldehyde | Rationale for Difference |
| Chemical Structure | Addition of a formyl (-CHO) group at the C4 position. | ||
| Molecular Formula | C₇H₁₁NS[5][6][7] | C₈H₁₁NOS | Addition of a carbonyl group (C=O). |
| Molecular Weight | 141.23 g/mol [6][7] | 169.24 g/mol | Increased by the mass of the CHO group. |
| Appearance | Colorless to light yellow liquid[1][3][5] | Expected to be a solid or higher-boiling liquid. | Increased molecular weight and polarity lead to stronger intermolecular forces. |
| Boiling Point | ~180 °C[1][6][8] | Significantly higher than 180 °C | The polar aldehyde group allows for dipole-dipole interactions, requiring more energy to vaporize. |
| Odor Profile | Strong green, tomato leaf, earthy[1][3][9][10][11][12] | Expected to be different, likely less volatile and with different notes. | The aldehyde group alters the molecule's interaction with olfactory receptors. |
| Key Reactive Site | Thiazole ring (for electrophilic substitution) | Aldehyde group (for nucleophilic addition) | The aldehyde is a highly reactive functional group. |
Part 2: Synthesis and Chemical Reactivity
The synthetic relationship between these two compounds is a classic example of functional group introduction onto a heterocyclic core. 2-Isobutylthiazole serves as the starting material for the synthesis of its carbaldehyde derivative, most commonly via electrophilic aromatic substitution.
Synthesis of 2-Isobutylthiazole
2-Isobutylthiazole can be synthesized through various methods, including the condensation of 3-methyl butyraldehyde with a source of sulfur and ammonia, followed by an oxidation/dehydrogenation step.[13] This establishes the core heterocyclic structure with the desired isobutyl substituent at the C2 position.
Synthesis of 2-Isobutylthiazole-4-carbaldehyde via the Vilsmeier-Haack Reaction
The most direct and widely used method for formylating an electron-rich heterocycle like 2-isobutylthiazole is the Vilsmeier-Haack reaction .[14][15][16] This reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, which acts as a mild electrophile.
Mechanism Causality: The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is electrophilic enough to react with the activated thiazole ring but is milder than many other acylating agents, preventing unwanted side reactions.[17][18] The reaction proceeds via an initial electrophilic attack, followed by hydrolysis of the resulting iminium ion during aqueous workup to yield the final aldehyde.
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of 2-isobutylthiazole-4-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Isobutylthiazole
This protocol is a representative example based on established procedures for formylating electron-rich heterocycles.[17] It must be adapted and optimized for specific laboratory conditions.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.
-
-
Formylation Reaction:
-
Dissolve 2-isobutylthiazole (1.0 eq.) in a suitable solvent such as DMF or dichloromethane (DCM).
-
Add the solution of 2-isobutylthiazole to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 2-isobutylthiazole-4-carbaldehyde.
-
Comparative Reactivity: A Tale of Two Molecules
The presence of the aldehyde group transforms the molecule from a relatively stable aromatic compound into a versatile synthetic platform.
Diagram: Divergent Reactivity
Caption: Reactivity pathways originating from the aldehyde functional group.
Part 3: Spectroscopic Analysis
The structural differences are readily apparent in standard spectroscopic analyses.
| Spectroscopic Method | 2-Isobutylthiazole (Expected Signals) | 2-Isobutylthiazole-4-carbaldehyde (Key Differentiating Signals) |
| ¹H NMR | - Aromatic protons on the thiazole ring (C4-H and C5-H).- Signals for the isobutyl group (-CH₂-, -CH-, -(CH₃)₂). | - Appearance of a highly deshielded singlet for the aldehydic proton (~9-10 ppm). - Absence of the C4-H signal.- Downfield shift of the remaining C5-H due to the electron-withdrawing effect of the aldehyde. |
| ¹³C NMR | - Two aromatic carbons in the thiazole ring.- Carbons of the isobutyl group. | - Appearance of a carbonyl carbon signal (~180-190 ppm). - Significant downfield shift of the C4 carbon to which the aldehyde is attached. |
| IR Spectroscopy | - C=N and C=C stretching of the aromatic ring.- C-H stretching of the alkyl group. | - Strong, sharp C=O stretching absorption (~1680-1700 cm⁻¹). This is the most definitive diagnostic peak. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 141.[7] | - Molecular ion peak (M⁺) at m/z = 169.- Characteristic fragmentation patterns involving the loss of the CHO group. |
Part 4: Applications and Industrial Relevance
The divergent chemical properties of these two molecules dictate their distinct industrial applications.
-
2-Isobutylthiazole: This compound is almost exclusively used in the flavor and fragrance industry .[3][4][5] Its powerful green, tomato-like aroma makes it an indispensable ingredient for creating authentic vegetable and fruit flavors in products like sauces, soups, snacks, and beverages.[2][9][11] It is recognized as a flavoring agent by regulatory bodies and has a very low odor detection threshold.[1]
-
2-Isobutylthiazole-4-carbaldehyde: The primary value of this molecule lies in its role as a synthetic intermediate . In drug development and agrochemical research, the thiazole ring is a common pharmacophore. The aldehyde functionality serves as a crucial chemical "handle" for further molecular elaboration. It allows scientists to easily introduce new functional groups and build larger, more complex molecules for biological screening. For example, it can be a precursor for synthesizing:
-
Thiazole-containing Schiff bases.
-
Heterocyclic-fused systems.
-
Potential kinase inhibitors or other targeted therapeutic agents.
-
Conclusion
The transformation of 2-isobutylthiazole to 2-isobutylthiazole-4-carbaldehyde is a prime example of how targeted functionalization can fundamentally redirect the utility of a molecule. The parent compound, valued for its sensory impact, is a finished product for the flavor industry. The addition of a single aldehyde group via the Vilsmeier-Haack reaction converts it into a high-value intermediate for the research and development sectors, particularly in medicinal chemistry. For scientists and researchers, understanding this distinction is key to leveraging the unique chemical potential of each molecule—one as an effector of sensory experience, the other as a foundational block for future innovation.
References
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ChemBK. (2024). 2-Isobutyl thiazole. Retrieved from [Link]
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Perfumer & Flavorist. (2024). Oamic Ingredients USA's EU Natural 2-Isobutyl Thiazole. Retrieved from [Link]
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Tradeasia. (2026). The Versatile Role of 2-Isobutylthiazole in Flavors and Fragrances. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Isobutylthiazole (CAS 18640-74-9). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Isobutylthiazole. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Isobutylthiazole Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Isobutylthiazole Van Den Dool and Kratz RI. NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-isobutyl thiazole. Retrieved from [Link]
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YouTube. (2021). Vilsmeier-Haack Reaction. NRO Chemistry. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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Tradeasia. (2026). 2-Isobutylthiazole CAS 18640-74-9: Enhancing Flavors and Fragrances. Retrieved from [Link]
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safety data sheet SDS for 2-(2-methylpropyl)thiazole-4-carbaldehyde
An In-Depth Technical Guide to the Safe Handling of 2-(2-methylpropyl)thiazole-4-carbaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-methylpropyl)thiazole-4-carbaldehyde was not located during a comprehensive search. The following technical guide has been synthesized from the safety data of structurally analogous compounds, including thiazole, various thiazole aldehydes, and other aromatic aldehydes. This information is intended to provide a robust safety framework for researchers, scientists, and drug development professionals. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.
Introduction and Rationale
2-(2-methylpropyl)thiazole-4-carbaldehyde belongs to the family of thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of both a thiazole ring and an aldehyde functional group suggests a specific reactivity and toxicological profile that necessitates careful handling. This guide provides a detailed examination of the extrapolated hazards and the corresponding safety protocols to ensure the well-being of laboratory personnel.
The core logic behind the safety recommendations herein is based on the known properties of the constituent chemical moieties. The thiazole core can present risks of skin and eye irritation, while the aldehyde group is a well-known sensitizer and irritant. The isobutyl group, being a small alkyl chain, is less likely to dominate the toxicological profile but contributes to the overall lipophilicity of the molecule.
Extrapolated Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for related compounds, 2-(2-methylpropyl)thiazole-4-carbaldehyde is anticipated to fall under the following hazard categories.[1][2][3][4]
| Hazard Class | Hazard Category | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
Chemical and Physical Properties of Analogous Compounds
While specific data for 2-(2-methylpropyl)thiazole-4-carbaldehyde is unavailable, the properties of related compounds can provide valuable context for handling and storage.
| Property | 2-Isobutylthiazole[5][6] | Thiazole-4-carboxaldehyde[2] | 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde[7] |
| Molecular Formula | C7H11NS | C4H3NOS | C7H9NOS |
| Molecular Weight | 141.23 g/mol | 113.14 g/mol | 155.22 g/mol |
| Appearance | Colorless to pale yellow liquid | Not specified | Not specified |
| Boiling Point | 180 °C | Not available | Not available |
| Flash Point | 58 °C | Not available | Not available |
The molecular formula for 2-(2-methylpropyl)thiazole-4-carbaldehyde is C8H11NOS, and its calculated molecular weight is approximately 169.24 g/mol .
First-Aid Measures: A Proactive Approach
In the event of exposure, immediate and appropriate first-aid is critical. The following measures are recommended based on protocols for similar chemical structures.[2][3][4][8]
-
Inhalation: Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If respiratory irritation persists or breathing becomes difficult, seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical advice.[2][4][8]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[2][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]
Protocols for Safe Handling and Storage
A self-validating system of protocols is essential for the safe handling and storage of this compound.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][9][10]
-
Respiratory Protection: If working in an area with poor ventilation or where aerosols or mists may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5][10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[10]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][10][11]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][10]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][11]
Visualized Workflows and Structures
General Safe Handling Workflow for Thiazole Derivatives
Caption: Safe handling workflow for hazardous chemicals.
Chemical Structure of 2-(2-methylpropyl)thiazole-4-carbaldehyde
Caption: Structure of 2-(2-methylpropyl)thiazole-4-carbaldehyde.
Stability and Reactivity Profile
-
Chemical Stability: The compound is expected to be stable under normal storage conditions.
-
Conditions to Avoid: Direct sources of heat, sparks, open flames, and static discharge should be avoided.[1][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][11]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]
Toxicological Insights from Analogous Compounds
The toxicological properties have not been fully investigated for this specific molecule. However, based on related compounds, the primary concerns are:
-
Irritation: Causes skin, eye, and respiratory irritation.[1][2][3][4]
-
Sensitization: May cause an allergic skin reaction upon repeated contact.[1][2]
There is no data to suggest that this compound is carcinogenic or mutagenic, but in the absence of specific data, it should be handled as a potentially hazardous substance.[2]
Conclusion
While a specific Safety Data Sheet for 2-(2-methylpropyl)thiazole-4-carbaldehyde is not currently available, a thorough analysis of its structural components and the safety profiles of analogous compounds allows for the construction of a comprehensive and cautious approach to its handling. Researchers, scientists, and drug development professionals must adhere to the stringent protocols outlined in this guide to mitigate potential risks. The principles of good industrial hygiene and laboratory practice are paramount when working with novel chemical entities.
References
-
BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
Advanced Biotech. (2025, January 25). SDS - 2-Isobutyl Thiazole synthetic. Retrieved from [Link]
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Fisher Scientific. (2010, May 15). SAFETY DATA SHEET - 2-Isobutylthiazole. Retrieved from [Link]
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Diffusions Aromatiques. (2023, April 20). Material Safety Data Sheet - aldehyde amyl cinamique (jasmonal a). Retrieved from [Link]
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PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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PubChem. (n.d.). 2-Isobutylthiazole. Retrieved from [Link]
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Diffusions Aromatiques. (2023, October 10). Material Safety Data Sheet - 2-ISOBUTYLTHIAZOLE. Retrieved from [Link]
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PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-isobutyl thiazole, 18640-74-9. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). 2-ISOBUTYLTHIAZOLE. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Reductive Amination of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde using Sodium Triacetoxyborohydride
Abstract
Reductive amination stands as one of the most effective and widely utilized methods for the synthesis of amines, a critical functional group in a vast array of pharmaceuticals.[1][2] This application note provides a comprehensive, field-proven protocol for the reductive amination of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry due to the prevalence of the thiazole scaffold in bioactive molecules.[3][4] We detail a direct, one-pot procedure employing sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that circumvents many challenges associated with other hydride reagents.[5][6] The following guide offers a mechanistic overview, a detailed step-by-step protocol, data presentation, and critical troubleshooting insights to ensure reliable and high-yield synthesis of the target secondary or tertiary amines.
Mechanistic Overview & Reagent Selection Rationale
The reductive amination of an aldehyde with a primary or secondary amine is a cornerstone transformation in organic synthesis, proceeding through a two-stage mechanism that can be executed in a single reaction vessel.[7][8]
Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate.[9] Under the reaction conditions, this intermediate readily dehydrates to form a C=N double bond, yielding an imine (from a primary amine) or an enamine (from a secondary amine). In weakly acidic to neutral conditions, the imine is protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[5][10]
Stage 2: Hydride-Mediated Reduction The formed iminium ion is then reduced by a hydride donor to the corresponding amine. The choice of reducing agent is critical for the success of a one-pot, direct reductive amination.[1]
Why Sodium Triacetoxyborohydride (STAB)? While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (STAB) is the reagent of choice for this protocol for several key reasons:
-
Exceptional Selectivity: The rate of reduction of the iminium ion by STAB is significantly faster than the reduction of the starting aldehyde or ketone.[1][6] This selectivity prevents the formation of the corresponding alcohol as a major byproduct, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[11]
-
Mild Reaction Conditions: STAB is a non-pyrophoric, stable solid that is less basic and less nucleophilic than other common borohydrides.[12] Its reactivity is attenuated by the electron-withdrawing effects of the three acetoxy groups, allowing for reactions to be conducted at room temperature.[6]
-
Broad Functional Group Tolerance: The mildness of STAB permits its use in the presence of a wide range of reducible or acid-sensitive functional groups, such as esters, amides, nitro groups, and acetals.[5][6]
-
Procedural Simplicity: It enables a "direct" or "in-situ" reductive amination where the aldehyde, amine, and reducing agent are combined in a single pot, simplifying the experimental workflow.[5]
In contrast, sodium cyanoborohydride (NaBH₃CN) is also selective but introduces highly toxic cyanide waste.[13] Sodium borohydride (NaBH₄) is a stronger reducing agent that readily reduces the starting aldehyde, necessitating a two-step procedure where the imine is pre-formed and isolated before reduction.[2][5]
Experimental Protocol: Synthesis of N-substituted-1-(2-(2-methylpropyl)-1,3-thiazol-4-yl)methanamine
This protocol describes a general procedure for reacting 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde with a generic primary amine (e.g., Benzylamine) to yield the corresponding secondary amine.
Materials and Equipment
-
Reagents:
-
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde (1.0 equiv)
-
Primary or Secondary Amine (e.g., Benzylamine, 1.0-1.1 equiv)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.3-1.6 equiv)[5]
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[5][6]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M aqueous Hydrochloric Acid (HCl)
-
1 M aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Glass funnels, separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde (1.0 equiv) and the chosen amine (1.0-1.1 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.[5]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) to the stirring solution in one portion. Note: For larger-scale reactions, portion-wise addition is recommended to control any mild exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).[14]
-
TLC System: A typical eluent system is Hexane/Ethyl Acetate (e.g., 7:3 v/v).
-
Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.
-
Indication of Completion: The reaction is complete upon the disappearance of the starting aldehyde spot. Reaction times typically range from 2 to 12 hours.
-
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.
-
Combine all organic layers.
-
-
Acid-Base Purification (Amine Isolation):
-
Wash the combined organic layers with 1 M HCl. The amine product will move into the aqueous layer as its protonated ammonium salt, leaving non-basic impurities in the organic phase.
-
Separate the acidic aqueous layer and cool it in an ice bath.
-
Basify the aqueous layer to pH > 10 by the slow addition of 1 M NaOH.
-
Extract the now basic aqueous layer three times with fresh DCM or ethyl acetate.
-
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amine product.
-
Final Purification: If necessary, the product can be further purified by silica gel column chromatography.
Data Presentation & Expected Results
The following table summarizes the key parameters for the described protocol.
| Parameter | Recommended Value / Reagent | Rationale |
| Substrate | 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde | Heterocyclic aldehyde core |
| Amine | Primary or Secondary Amine | Nucleophile for imine formation |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective for the iminium ion[6][12] |
| Stoichiometry (STAB) | 1.3 - 1.6 equivalents | Ensures complete reduction of the intermediate[5] |
| Solvent | Anhydrous DCE or THF | Aprotic solvent compatible with STAB[1][13] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction with STAB |
| Reaction Time | 2 - 12 hours | Monitored by TLC for completion[14] |
| Typical Yield | >80% | Dependent on amine and purification efficiency |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the one-pot reductive amination protocol.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the starting aldehyde persists after 12 hours, ensure all reagents and solvents were anhydrous. Water can hydrolyze the imine intermediate and decompose the STAB reagent.[13] A slight excess (1.1-1.2 equiv) of the amine can sometimes help drive imine formation.
-
Formation of Alcohol Byproduct: Significant formation of 2-(2-methylpropyl)-1,3-thiazole-4-methanol indicates a non-selective reducing agent was used or the STAB was of poor quality. STAB is the preferred reagent to avoid this.[5]
-
Dialkylation of Primary Amines: When using a primary amine, a potential side reaction is the formation of a tertiary amine via a second reductive amination of the newly formed secondary amine product with another molecule of aldehyde.[5] This can be minimized by using a 1:1 stoichiometry of aldehyde to amine and adding the STAB promptly after the initial mixing period. An alternative is a two-step (indirect) procedure where the imine is formed first in methanol, followed by reduction with NaBH₄.[5]
-
Purification Difficulties: The polarity of the product amine and the intermediate imine can be similar. The acid-base extraction described in the work-up is a highly effective method to separate the basic amine product from non-basic starting materials or impurities.[15]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. University of Rochester. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Peris, E., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21, 5655-5662. [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Reddit. (2024, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/organicchemistry. [Link]
-
van der Meer, J. (n.d.). Chemical synthesis and imine reductase-catalyzed enantioselective reduction of trifluorinated imines. University of Groningen. [Link]
-
de Vries, J. G., & Mršić, N. (2011). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. In The Handbook of Homogeneous Hydrogenation. [Link]
-
ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? [Link]
-
Request PDF. (n.d.). 2.6 Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Ghasemi, J., et al. (2010). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 2, 1143-1149. [Link]
-
Vasile, C. M., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 26(23), 7126. [Link]
-
Hardison, D. R., et al. (2022). Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Toxins, 14(6), 406. [Link]
-
PubChem. (n.d.). 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. [Link]
-
Singh, P., et al. (2023). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry, 21, 9187-9211. [Link]
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Application Notes and Protocols: Knoevenagel Condensation Conditions for Thiazole-4-carbaldehydes
Introduction: The Strategic Importance of Thiazole Scaffolds in Modern Chemistry
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure" in drug discovery. The Knoevenagel condensation represents a powerful and versatile carbon-carbon bond-forming reaction, providing a direct and efficient route to α,β-unsaturated compounds.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions for the Knoevenagel condensation of thiazole-4-carbaldehydes with various active methylene compounds. We will delve into the mechanistic underpinnings of the reaction, explore a range of catalytic systems, and provide detailed, field-proven protocols for practical application.
Mechanistic Insights: Understanding the Knoevenagel Condensation
The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield the final α,β-unsaturated product. The reaction is typically catalyzed by a base, which plays a crucial role in the deprotonation of the active methylene compound to generate a resonance-stabilized carbanion (enolate).
The generally accepted mechanism, particularly when using a secondary amine catalyst like piperidine, involves the following key steps:
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a highly nucleophilic enolate.
-
Iminium Ion Formation: The amine catalyst reacts with the aldehyde (thiazole-4-carbaldehyde) to form a more electrophilic iminium ion.
-
Nucleophilic Attack: The enolate attacks the iminium ion, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer and Catalyst Regeneration: A series of proton transfers occurs, culminating in the elimination of a water molecule and regeneration of the amine catalyst.
This process results in the formation of a new carbon-carbon double bond, yielding the desired α,β-unsaturated thiazole derivative.
Caption: Generalized mechanism of the Knoevenagel condensation.
Critical Parameters and Optimization Strategies
The success of the Knoevenagel condensation with thiazole-4-carbaldehydes hinges on the careful selection and optimization of several key parameters:
-
Catalyst: A wide range of catalysts can be employed, from traditional organic bases to more modern and sustainable options.
-
Organic Bases: Piperidine, pyrrolidine, and triethylamine are classic and highly effective catalysts. Piperidine, often used in catalytic amounts, is a common choice for this transformation.[3][4]
-
Ammonium Salts: Ammonium acetate is an inexpensive and efficient catalyst, particularly under solvent-free or microwave conditions.[5][6]
-
Lewis Acids: Lewis acids such as ZnCl₂, TiCl₄, and InCl₃ can also promote the reaction, often in combination with a base.[7]
-
Green Catalysts: In the pursuit of more environmentally benign methodologies, catalysts like urea and even biocatalysts such as baker's yeast have been successfully utilized.[8]
-
-
Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
Protic Solvents: Ethanol and methanol are commonly used and are effective for many Knoevenagel condensations.
-
Aprotic Solvents: Toluene, benzene, and DMF are also viable options, particularly when azeotropic removal of water is desired.
-
Solvent-Free Conditions: A growing trend in green chemistry is the use of solvent-free, or neat, reaction conditions, often coupled with microwave irradiation. This approach can lead to shorter reaction times, higher yields, and simplified purification.[6][8]
-
-
Temperature and Reaction Time: These parameters are interdependent and are influenced by the reactivity of the substrates and the chosen catalytic system. Conventional heating at reflux temperatures for several hours is a standard approach. However, microwave-assisted synthesis can dramatically reduce reaction times to mere minutes.[5][6][9]
Experimental Protocols
The following protocols are provided as a starting point and can be further optimized based on the specific active methylene compound and available laboratory equipment.
Protocol 1: Conventional Piperidine-Catalyzed Knoevenagel Condensation
This protocol outlines a classic and reliable method for the Knoevenagel condensation of thiazole-4-carbaldehyde.
Materials:
-
Thiazole-4-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add thiazole-4-carbaldehyde (1.0 eq), the active methylene compound (1.1 eq), and ethanol (sufficient to dissolve the reactants).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Caption: Workflow for conventional Knoevenagel condensation.
Protocol 2: Microwave-Assisted Solvent-Free Knoevenagel Condensation
This protocol offers a rapid and environmentally friendly alternative to conventional heating.[5][6][8]
Materials:
-
Thiazole-4-carbaldehyde
-
Active methylene compound (e.g., malononitrile, cyanoacetamide)
-
Urea or Ammonium Acetate (catalyst)
-
Microwave reactor vial
-
Standard glassware for purification
Procedure:
-
In a microwave reactor vial, combine thiazole-4-carbaldehyde (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of urea or ammonium acetate (0.1-0.2 eq).
-
Thoroughly mix the reactants with a spatula.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature for a short duration (typically 2-10 minutes). Optimization of time and power may be necessary.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The solid product can be directly purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of various aldehydes with active methylene compounds, providing a predictive framework for thiazole-4-carbaldehyde.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Time | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 h | >90 |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | None | Microwave (300W) | 2 min | 86 |
| Indole-3-carbaldehyde | Thiazolidine-2,4-dione | Ammonium Acetate | None | Microwave | 5-10 min | Excellent |
| 2-Furaldehyde | Cyanoacetamide | Urea | None | Microwave (300W) | 3 min | High |
Data compiled from various sources, including[5][6][8].
Conclusion and Future Perspectives
The Knoevenagel condensation of thiazole-4-carbaldehydes is a robust and highly adaptable reaction for the synthesis of a diverse range of α,β-unsaturated compounds. By carefully selecting the catalyst, solvent, and energy source, researchers can achieve high yields in an efficient and often environmentally conscious manner. The protocols and insights provided in this application note serve as a comprehensive guide for the practical execution of this important transformation. The resulting products are valuable intermediates for the development of novel pharmaceuticals and functional materials, underscoring the continued relevance of the Knoevenagel condensation in modern chemical research.
References
-
Rao, P. S., & Venkataratnam, R. V. (1991). Zinc Chloride as a New Catalyst for Knoevenagel Condensation. Tetrahedron Letters, 32(41), 5821–5822. [Link]
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J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]
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Ito, Y., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(3), 1447-1458. [Link]
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A Review on Solvent-Free Microwave Assisted Condensation Reactions. (2018). Unique Pub International. [Link]
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de Oliveira, V. G., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(3). [Link]
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Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). ResearchGate. [Link]
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MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH ETHYL CYANOACETATE. (n.d.). [Link]
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Singh, P., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2200028. [Link]
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Bhuiyan, M. M. H., et al. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 55(2), 159-164. [Link]
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Sharma, G., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1246-1309. [Link]
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Ali, A., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(16), 4949. [Link]
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Rao, C. V., et al. (2011). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Organic Communications, 4(2), 33-41. [Link]
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Strategic Oxidation of 2-Isobutylthiazole-4-carbaldehyde: A Guide to Synthesizing 2-Isobutylthiazole-4-carboxylic Acid
An Application Note and Protocol Guide for Researchers
Abstract: The conversion of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This document provides a detailed guide for the oxidation of 2-isobutylthiazole-4-carbaldehyde to 2-isobutylthiazole-4-carboxylic acid, a valuable building block in medicinal chemistry. We will delve into the rationale behind selecting an appropriate oxidation method, with a primary focus on the highly efficient and selective Pinnick oxidation. An alternative, more classical approach using Jones oxidation will also be discussed for comparative purposes. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible protocols.
Introduction and Strategic Considerations
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The targeted synthesis of derivatives such as 2-isobutylthiazole-4-carboxylic acid is therefore of significant interest. The primary challenge in oxidizing 2-isobutylthiazole-4-carbaldehyde lies in the potential for unwanted side reactions involving the heteroaromatic ring, which contains both a nucleophilic sulfur atom and a basic nitrogen atom. These features necessitate an oxidation method that is both mild and highly selective for the aldehyde functional group.
Strong, non-selective oxidizing agents like potassium permanganate or nitric acid can lead to ring-opening, N-oxidation, or other degradative pathways, resulting in low yields and complex purification challenges.[1] Therefore, the choice of oxidant is critical to the success of this synthesis.
This guide will focus on the Pinnick oxidation, a method renowned for its mild conditions and tolerance of a wide array of functional groups, making it exceptionally well-suited for complex and sensitive substrates like heteroaromatic aldehydes.[2][3]
Comparative Analysis of Oxidation Methods
Several methods exist for the oxidation of aldehydes to carboxylic acids.[4] A comparative summary is presented below to justify the selection of the Pinnick oxidation for this specific application.
| Method | Oxidizing Agent(s) | Advantages | Disadvantages | Suitability for Topic |
| Pinnick Oxidation | Sodium chlorite (NaClO₂), mild acid (e.g., NaH₂PO₄) | High selectivity for aldehydes, tolerates sensitive functional groups, mild reaction conditions, high yields.[2][5] | Requires a scavenger for hypochlorous acid byproduct. | Excellent |
| Jones Oxidation | Chromic acid (CrO₃ in H₂SO₄/acetone) | Inexpensive, rapid, and powerful.[6][7] | Harshly acidic, uses carcinogenic Cr(VI), can oxidize other functional groups (e.g., alcohols).[7][8] | Poor to Fair |
| Potassium Permanganate | KMnO₄ | Very strong and inexpensive. | Poor selectivity, can cleave C-C bonds and oxidize other functional groups.[9] | Poor |
| Tollens' Reaction | Silver nitrate in ammonia (Ag(NH₃)₂⁺) | Very mild and selective for aldehydes. | Primarily used as a qualitative test, expensive for large-scale synthesis, formation of explosive silver nitride.[10][11] | Poor |
| Sodium Hypochlorite | NaOCl (Bleach) | Inexpensive and readily available.[12] | Can lead to chlorination of electron-rich aromatic rings.[11] | Fair |
Based on this analysis, the Pinnick oxidation is the superior method due to its unparalleled selectivity and mild reaction conditions, which are crucial for preserving the integrity of the 2-isobutylthiazole core.
Featured Protocol: Pinnick Oxidation of 2-Isobutylthiazole-4-carbaldehyde
The Pinnick oxidation utilizes sodium chlorite as the oxidant, which under mildly acidic conditions, forms the active oxidizing species, chlorous acid (HClO₂).[2][13] A key feature of this protocol is the inclusion of a scavenger, such as 2-methyl-2-butene, to trap the reactive hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions.[5][13]
General Workflow
Caption: General workflow for the Pinnick oxidation.
Detailed Experimental Protocol
Reagents and Materials:
-
2-Isobutylthiazole-4-carbaldehyde
-
Sodium chlorite (NaClO₂, 80% technical grade or higher)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, 1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isobutylthiazole-4-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (typically a 2:1 to 4:1 ratio, e.g., 10 mL/mmol of aldehyde).
-
Add 2-methyl-2-butene (4.0-5.0 eq) to the solution. This large excess ensures efficient scavenging of the HOCl byproduct.[13]
-
Oxidant Preparation: In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in water (e.g., 2-3 mL/mmol of aldehyde).
-
Reaction: Cool the aldehyde solution in an ice-water bath (0-5 °C). Slowly add the aqueous oxidant solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous sodium sulfite solution until a KI-starch paper test indicates the absence of peroxides.
-
Concentrate the mixture under reduced pressure to remove the tert-butanol.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure 2-isobutylthiazole-4-carboxylic acid.
Reaction Mechanism
Caption: Simplified mechanism of the Pinnick oxidation.
Alternative Protocol: Jones Oxidation
While not recommended for this specific transformation due to its harshness, the Jones oxidation is a classic method for converting primary alcohols and aldehydes to carboxylic acids.[7][14] It should only be considered if milder methods fail and with extreme caution.
WARNING: Jones reagent contains Chromium(VI), which is highly toxic and carcinogenic.[7] Handle with extreme care using appropriate personal protective equipment (PPE) in a certified chemical fume hood. All chromium waste must be disposed of according to institutional safety protocols.
Reagents:
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
2-Isobutylthiazole-4-carbaldehyde
-
Isopropanol (for quenching)
Procedure:
-
Prepare Jones Reagent: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred suspension of chromium trioxide in water. Caution: Highly exothermic reaction. The resulting solution should be a clear orange-red.
-
Reaction: Dissolve the 2-isobutylthiazole-4-carbaldehyde in acetone in a separate flask and cool to 0 °C.
-
Add the prepared Jones reagent dropwise to the aldehyde solution. The color of the mixture will change from orange-red to a murky green as the Cr(VI) is reduced to Cr(III).[15]
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction for 1-2 hours at room temperature.
-
Work-up:
-
Quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.
-
Filter the mixture through a pad of celite to remove the chromium salts.
-
Concentrate the filtrate to remove most of the acetone.
-
Extract the aqueous residue with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify as described previously.
-
Troubleshooting Guide (Pinnick Protocol)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient oxidant; oxidant decomposed; low reaction temperature. | Add an additional portion of fresh oxidant solution (0.2-0.3 eq). Allow the reaction to stir longer at room temperature. |
| Low Yield | Product is water-soluble; incomplete extraction; side reactions. | Ensure pH is sufficiently acidic (pH 2-3) before extraction. Perform more extractions or use a continuous liquid-liquid extractor. Ensure an adequate excess of the scavenger was used. |
| Formation of Side Products | Insufficient scavenger (HOCl can cause chlorination); reaction temperature too high. | Increase the equivalents of 2-methyl-2-butene. Maintain a low temperature during the addition of the oxidant. |
| Difficult Purification | Presence of unreacted aldehyde or other impurities. | Perform a basic wash (e.g., with dilute NaHCO₃) during work-up to extract the acidic product into the aqueous layer, leaving neutral impurities (like the aldehyde) in the organic layer. Re-acidify the aqueous layer and extract the product. |
References
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link][9]
-
LibreTexts Chemistry. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link][10]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link][4]
-
ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link][11]
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link][2]
-
PMC. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link][3]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link][13]
-
MDPI. (n.d.). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Retrieved from [Link][16]
-
YouTube. (2025). Pinnick Oxidation. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link][7]
-
ADI Chemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link][15]
-
Reaction Repo. (n.d.). Jones Oxidation. Retrieved from [Link][14]
-
Semantic Scholar. (1968). New methods for the oxidation of aldehydes to carboxylic acids and esters. Retrieved from [Link]
- Google Patents. (n.d.). CN101891701A - Synthetic method of 2-isobutylthiazole.
-
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link][8]
-
Vaia. (n.d.). Oxidation of an aldehyde yields a carboxylic acid. Retrieved from [Link][1]
-
The Good Scents Company. (n.d.). 2-isobutyl thiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isobutylthiazole. Retrieved from [Link]
-
ResearchGate. (2017). Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. Retrieved from [Link][12]
-
PubMed. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 2-Alkylthiazole-4-carbaldehydes via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
The 2-alkylthiazole-4-carbaldehyde scaffold is a valuable building block in medicinal chemistry, serving as a precursor for a diverse range of biologically active compounds. The strategic introduction of the formyl group at the C4 position of the thiazole ring opens up a plethora of synthetic transformations, enabling the construction of complex molecular architectures. This guide provides a detailed and scientifically grounded protocol for the synthesis of 2-alkylthiazole-4-carbaldehydes, with a central focus on the application of Grignard chemistry.
The synthesis is approached as a two-stage process. The initial stage involves the construction of the requisite 2-alkyl-4-bromothiazole precursor. Subsequently, this precursor undergoes a Grignard reaction, followed by formylation, to yield the target aldehyde. This document will elucidate the mechanistic underpinnings of each step, provide detailed experimental protocols, and address common challenges and optimization strategies to ensure a high rate of success in the laboratory.
Part 1: Synthesis of the 2-Alkyl-4-bromothiazole Precursor
The most reliable and versatile method for the synthesis of the 2-alkyl-4-bromothiazole precursor is the Hantzsch thiazole synthesis.[1][2][3] This classical method involves the condensation of a thioamide with an α-haloketone.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a series of nucleophilic attack and dehydration steps to form the stable aromatic thiazole ring.[4] The aromaticity of the final product is a key driving force for this reaction.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Methyl-4-bromothiazole
This protocol provides a representative example for the synthesis of a 2-alkyl-4-bromothiazole.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Thioacetamide | 75.13 | 7.51 g | 0.10 |
| 3-Bromo-1,1-diethoxypropane | 213.09 | 21.3 g | 0.10 |
| Ethanol | 46.07 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (7.51 g, 0.10 mol) in ethanol (100 mL).
-
Addition of α-Haloketone Precursor: To the stirred solution, add 3-bromo-1,1-diethoxypropane (21.3 g, 0.10 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of the Acetal: After cooling to room temperature, carefully add concentrated hydrochloric acid dropwise until the pH is approximately 1. This step hydrolyzes the diethyl acetal to the corresponding aldehyde, which then cyclizes.
-
Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methyl-4-bromothiazole.
Part 2: Grignard Reaction and Formylation
The core of the synthesis lies in the successful formation of the 4-thiazolyl Grignard reagent and its subsequent reaction with a suitable formylating agent, typically N,N-dimethylformamide (DMF).[5][6]
Causality Behind Experimental Choices
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic solvents, including atmospheric moisture. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer can inhibit the reaction. Activation, for instance with a small crystal of iodine or 1,2-dibromoethane, is often necessary to initiate the Grignard reagent formation.
-
Choice of Formylating Agent: N,N-dimethylformamide (DMF) is an excellent formylating agent for Grignard reagents. The reaction proceeds via a stable tetrahedral intermediate which does not collapse to the aldehyde until acidic workup. This prevents the common side reaction of a second equivalent of the Grignard reagent adding to the newly formed aldehyde.[6]
Caption: Grignard Reaction and Formylation Workflow.
Experimental Protocol: Synthesis of 2-Methylthiazole-4-carbaldehyde
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Methyl-4-bromothiazole | 178.04 | 8.90 g | 0.05 |
| Magnesium Turnings | 24.31 | 1.34 g | 0.055 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 4.02 g | 0.055 |
| Saturated Aqueous Ammonium Chloride | - | 50 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.34 g, 0.055 mol) and a crystal of iodine in a flame-dried 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.
-
Add 20 mL of anhydrous THF to the flask.
-
Dissolve 2-methyl-4-bromothiazole (8.90 g, 0.05 mol) in 80 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the thiazole solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining thiazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add N,N-dimethylformamide (4.02 g, 0.055 mol) dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methylthiazole-4-carbaldehyde as a solid.
-
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical principles and reactions. The success of each step can be validated through standard analytical techniques:
-
TLC Analysis: To monitor the progress of both the Hantzsch synthesis and the Grignard formylation.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the 2-alkyl-4-bromothiazole precursor and the final 2-alkylthiazole-4-carbaldehyde product.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the final product.
By carefully monitoring the reaction progress and characterizing the intermediates and final product, researchers can ensure the integrity and reproducibility of this synthetic route.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Boukattaya, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
-
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Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]
-
ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Available at: [Link]
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-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]
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Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
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ResearchGate. A novel method for the formylation of Grignard reagent. Available at: [Link]
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Organic Syntheses. 2,4-Dimethylthiazole. Available at: [Link]
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Chegg. Solved In contrast to their addition to esters, Grignard. Available at: [Link]
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SciSpace. Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Available at: [Link]
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-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
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Journal of the American Chemical Society. The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds1,2. Available at: [Link]
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-
Aimi, J., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry. Available at: [Link]
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- 4. m.youtube.com [m.youtube.com]
- 5. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF – Department of Chemistry – UW–Madison [chem.wisc.edu]
preparation of thiazole-containing Schiff bases from isobutyl derivatives
Application Note: High-Fidelity Synthesis of Isobutyl-Functionalized Thiazole Schiff Bases
Executive Summary & Rationale
This guide details the synthesis of thiazole-containing Schiff bases derived from isobutyl-substituted phenyl rings. This specific scaffold merges the pharmacophore of 2-aminothiazole (known for antimicrobial and kinase inhibitory activity) with the lipophilic isobutyl tail characteristic of ibuprofen-class NSAIDs.
Why this specific pathway? The isobutyl group is not merely a bystander; it significantly enhances membrane permeability (logP modulation) compared to unsubstituted phenyl rings. The synthesis hinges on two critical organic transformations: the Hantzsch Thiazole Synthesis and Acid-Catalyzed Imine Condensation .
Scope:
-
Precursor: 4'-Isobutylacetophenone.
-
Intermediate: 4-(4-isobutylphenyl)-2-aminothiazole.
-
Target:
-(benzylidene)-4-(4-isobutylphenyl)thiazol-2-amine derivatives.
Retrosynthetic Logic & Workflow
The synthesis is designed as a convergent linear pathway. The critical control point is the purity of the aminothiazole intermediate; unreacted
Figure 1: Synthetic workflow. The purity of the 2-aminothiazole intermediate (Green) is the primary determinant of Schiff base yield.
Phase I: Synthesis of the Aminothiazole Scaffold
This phase utilizes the Hantzsch synthesis.[1][2][3][4][5] We prefer N-Bromosuccinimide (NBS) over elemental bromine for the precursor step to minimize nuclear bromination on the activated aromatic ring.
Protocol A: Preparation of 2-Amino-4-(4-isobutylphenyl)thiazole
Reagents:
- -Bromo-4'-isobutylacetophenone (10 mmol)
-
Thiourea (12 mmol, 1.2 eq)
-
Ethanol (Absolute, 30 mL)
-
Ammonium hydroxide (
) for neutralization.
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of the
-bromo ketone in 20 mL of absolute ethanol. -
Addition: Add 12 mmol of thiourea. Rinse the weighing boat with the remaining 10 mL of ethanol to ensure quantitative transfer.
-
Reflux: Attach a reflux condenser and heat the mixture at
(bath temperature) for 2–4 hours.-
Self-Validating Check: The reaction mixture should turn from a cloudy suspension to a clear yellow solution as the thiourea dissolves and reacts.
-
-
Monitoring: Check TLC (System: Hexane:Ethyl Acetate 3:1). The starting bromide (
) must be completely consumed. The product will appear as a polar spot ( ). -
Work-up:
-
Purification: Filter the solid, wash with cold water (
mL), and recrystallize from hot ethanol.
Expected Yield: 75–85% Appearance: Yellowish crystalline solid.
Phase II: Schiff Base Condensation (The Core Protocol)
The condensation of the thiazole amine with an aromatic aldehyde is an equilibrium reaction. To drive it to completion, we utilize Glacial Acetic Acid (GAA) as a catalyst and water removal via azeotrope or simple precipitation.
Protocol B: Synthesis of Thiazole Schiff Bases
Reagents:
-
2-Amino-4-(4-isobutylphenyl)thiazole (Intermediate from Phase I, 1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Solvent: Absolute Ethanol (20 mL/mmol)
-
Catalyst: Glacial Acetic Acid (3–5 drops)
Experimental Workflow:
-
Setup: Charge a dry RBF with the aminothiazole (e.g., 2 mmol) and the chosen aldehyde (2 mmol) in absolute ethanol (40 mL).
-
Catalysis: Add 3–5 drops of Glacial Acetic Acid.
-
Reflux: Heat to reflux (
) for 4–8 hours.-
Note on Time: Electron-withdrawing groups on the aldehyde (e.g.,
) accelerate the reaction (3–4 hrs); Electron-donating groups (e.g., ) slow it down (6–8 hrs).
-
-
Validation (In-Process Control):
-
Perform TLC (Hexane:EtOAc 2:1).
-
Stop Condition: Disappearance of the aldehyde spot.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Pour onto crushed ice. The Schiff base is generally insoluble in water/cold ethanol and will precipitate.
-
Filter and wash with cold ethanol.
-
Optimization Data (Solvent Screening):
| Solvent | Catalyst | Temp ( | Yield (%) | Reaction Time | Notes |
| Ethanol | AcOH | 78 | 88% | 4 h | Greenest, easiest workup. |
| Methanol | AcOH | 65 | 72% | 6 h | Lower solubility of intermediate. |
| Toluene | p-TsOH | 110 | 91% | 2 h | Requires Dean-Stark; harder cleanup. |
| DMF | None | 120 | 60% | 5 h | Difficult to remove solvent; degradation. |
Characterization & Self-Validation
To ensure scientific integrity, the product must be validated against specific spectral markers. The disappearance of the amine and the appearance of the imine are the definitive proofs.[8]
Spectral Validation Table
| Feature | 2-Aminothiazole (Precursor) | Schiff Base (Product) | Interpretation |
| IR: N-H Stretch | Two bands ( | Absent | Confirmation of amine consumption.[8] |
| IR: C=N Stretch | Ring C=N only ( | New strong band ( | Formation of azomethine linkage. |
| 1H NMR: | Broad singlet ( | Absent | Primary amine protons removed. |
| 1H NMR: | Absent | Singlet ( | Diagnostic azomethine proton. |
| 1H NMR: Isobutyl | Doublet ( | Unchanged | Confirms scaffold integrity. |
Troubleshooting Logic (Graphviz)
Figure 2: Decision tree for troubleshooting low yields during the condensation phase.
References
-
Hantzsch Thiazole Synthesis Mechanism & Utility
- Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
-
URL:[Link]
-
Synthesis and Biological Evaluation of Thiazole Schiff Bases
- Source:Journal of Saudi Chemical Society (2016).
-
URL:[Link]
-
Catalytic Conditions for Schiff Bases
-
Isobutyl-Acetophenone Derivatives in Medicinal Chemistry
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link] (General reference to Ibuprofen pharmacophore structure-activity relationships).
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. actascientific.com [actascientific.com]
- 7. sjpas.com [sjpas.com]
- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Methylpropyl)-1,3-thiazole-4-carbaldehyde
Answering the user's request to create a technical support center for the purification of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde.
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde sample?
The nature of impurities is intrinsically linked to the synthetic route employed. The two most common synthetic pathways to this compound are the Hantzsch thiazole synthesis followed by formylation, or the formylation of a pre-existing 2-isobutylthiazole.
-
From Hantzsch Synthesis: If your synthesis involves the Hantzsch reaction, you can expect unreacted starting materials such as the corresponding thioamide and an α-halocarbonyl compound.
-
From Formylation (e.g., Vilsmeier-Haack): If you are formylating 2-isobutylthiazole, potential impurities could include unreacted starting material and possible over-formylation or side-reactions depending on the reaction conditions.
-
General Impurities: Aldehydes are susceptible to oxidation, so the corresponding carboxylic acid is a common impurity. You may also have residual solvents from the reaction or workup.
Q2: What is the most effective initial purification strategy for this compound?
For most heterocyclic aldehydes, flash column chromatography on silica gel is the most robust and widely applicable initial purification technique. It allows for the separation of compounds with different polarities, which is typically the case for starting materials, the desired product, and more polar impurities like the corresponding carboxylic acid.
Q3: When should I consider recrystallization or distillation instead of column chromatography?
The choice of purification technique depends on the nature of the impurities and the scale of your reaction.
-
Recrystallization is an excellent choice if your crude product is relatively pure (>90%) and a solid at room temperature. It is a highly effective method for removing small amounts of impurities and can be more scalable than chromatography.
-
Distillation is suitable for liquid compounds that are thermally stable and have a boiling point significantly different from their impurities. Given that many thiazole derivatives are solids, this method is less common but can be effective if your compound is a low-melting solid or a liquid. A reduced pressure (vacuum) distillation is often preferred to avoid decomposition at high temperatures.
Q4: How can I accurately assess the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for confirming the structure and assessing the purity of your compound. The absence of impurity peaks is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) is indicative of a pure crystalline solid.
Section 2: Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during the purification of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde by column chromatography.
Problem: My compound is not moving from the baseline on the TLC plate.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A common starting point for aldehydes is a low polarity solvent like hexane with a small percentage of a more polar solvent like diethyl ether or ethyl acetate.
-
Expert Tip: A good rule of thumb is to aim for a retention factor (Rf) of 0.2-0.4 for your desired compound on the TLC plate for optimal separation on the column.
Problem: My compound is running with the solvent front (high Rf).
-
Cause: The eluent is too polar.
-
Solution: Decrease the polarity of your solvent system. Increase the proportion of the non-polar solvent (e.g., hexane).
Problem: I am observing streaking on my TLC plate.
-
Cause 1: Compound Overload: You may have spotted too much of your sample on the TLC plate.
-
Solution 1: Dilute your sample before spotting it on the TLC plate.
-
Cause 2: Acidic Impurities or Compound Instability: The aldehyde may be interacting with the acidic silica gel, leading to streaking. This can also indicate potential decomposition on the column.
-
Solution 2: Add a small amount of a neutralizer, such as triethylamine (e.g., 0.1-1%), to your eluent. This will deactivate the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like alumina.
Problem: The separation between my compound and an impurity is poor.
-
Cause: The chosen solvent system is not providing adequate resolution.
-
Solution 1: Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.
-
Solution 2: Use a longer column to increase the surface area for separation.
-
Solution 3: Ensure your column is packed uniformly to avoid channeling.
Problem: My compound appears to be decomposing on the silica gel column.
-
Cause: Aldehydes can be sensitive to the acidic nature of silica gel, which can catalyze decomposition or the formation of acetals if an alcohol is used as a solvent.
-
Solution 1: Deactivate the silica gel by adding triethylamine to your eluent.
-
Solution 2: Avoid using alcohol-based solvents in your eluent.
-
Solution 3: Switch to a less acidic stationary phase, such as neutral alumina.
-
Solution 4: Work quickly and avoid prolonged exposure of the compound to the silica gel.
Section 3: Troubleshooting Guide: Recrystallization
This section provides guidance for common challenges during the recrystallization of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde.
Problem: My compound is not dissolving in the hot solvent.
-
Cause: The chosen solvent is not suitable, or you are not using enough of it.
-
Solution 1: Add more solvent in small portions until the compound dissolves.
-
Solution 2: If the compound still does not dissolve, you may need to choose a more polar solvent or a different solvent altogether. For thiazole derivatives, common recrystallization solvents include ethanol, methanol, and ethyl acetate.
Problem: My compound "oils out" instead of forming crystals.
-
Cause: The solution is supersaturated, or the cooling process is too rapid. "Oiling out" occurs when the compound comes out of solution above its melting point.
-
Solution 1: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.
-
Solution 2: Allow the solution to cool more slowly. You can do this by insulating the flask or leaving it at room temperature before placing it in an ice bath.
-
Solution 3: Try a lower-boiling point solvent.
Problem: No crystals are forming upon cooling.
-
Cause 1: The solution is not saturated enough.
-
Solution 1: Evaporate some of the solvent to increase the concentration of your compound and then try to cool the solution again.
-
Cause 2: The solution is too pure, and there are no nucleation sites for crystal growth.
-
Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the liquid. This can create microscopic scratches that serve as nucleation points.
-
Solution 3: Add a seed crystal of your pure compound to induce crystallization.
Problem: The yield of my recrystallized product is very low.
-
Cause 1: Too much solvent was used.
-
Solution 1: In your next attempt, use less solvent to create a more saturated solution. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
-
Cause 2: The compound has some solubility in the cold solvent.
-
Solution 2: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or freezer) to minimize the amount of compound that remains dissolved.
Problem: The recrystallized product is still impure.
-
Cause: The chosen solvent is not effective at leaving the impurities in the solution.
-
Solution: Perform a second recrystallization, possibly with a different solvent system. A hot filtration step before cooling can also help to remove any insoluble impurities.
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, use a "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Start with a low-polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis of the fractions.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution process using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Caption: General Recrystallization Workflow.
Section 5: Physicochemical Data
The following table provides estimated physicochemical properties for 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde based on data for similar structures. These values should be used as a guide and may vary from experimentally determined values.
| Property | Estimated Value | Source/Rationale |
| Molecular Formula | C₈H₁₁NOS | - |
| Molecular Weight | 169.25 g/mol | - |
| Boiling Point | ~230-250 °C at 760 mmHg | Based on similar substituted thiazole aldehydes. |
| Melting Point | Solid at room temperature | Many thiazole aldehydes are solids. |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | General property of similar organic molecules. |
Section 6: References
-
Maldonado-Domínguez, M. (2015). Purification of aldehydes by column chromatography. ResearchGate. Available at: [Link]
-
Various Authors. (2014). Best solvent for purifying aldehyde in column chromatography. ResearchGate. Available at: [Link]
-
Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 57639. Available at: [Link]
-
Furigay, M. H., et al. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. JoVE. Available at: [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules, 28(21), 7309. Available at: [Link]
-
Al-Issa, S. A. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Chemistry and Materials Research, 3(9), 1-9. Available at: [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Available at: [Link]
-
Patel, R., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420. Available at: [Link]
-
Google Patents. (2010). CN101891701A - Synthetic method of 2-isobutylthiazole. Available at:
-
Gzella, A., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 26(16), 4984. Available at: [Link]
-
Google Patents. (2009). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. Available at:
-
PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. Available at: [Link]
-
PubChem. (n.d.). 2-isobutylthiazole. Available at: [Link]
-
Google Patents. (1966). US3294790A - Method of preparing heterocyclic aldehydes. Available at:
Technical Support Center: Thiazole-4-Carbaldehyde Stability Profile
Ticket ID: THC-4CHO-STAB-001 Status: Resolved / Knowledge Base Article Subject: Stability of Thiazole-4-carbaldehydes Under Basic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Directive
The "Gotcha": Thiazole-4-carbaldehydes are highly unstable in strong, nucleophilic aqueous bases (e.g., NaOH, KOH).
While the thiazole ring itself is relatively robust, the 4-carbaldehyde moiety creates a "perfect storm" for side reactions. The electron-deficient nature of the thiazole ring makes the aldehyde carbonyl exceptionally electrophilic. In the presence of hydroxide ions, these substrates rapidly undergo the Cannizzaro reaction (disproportionation) or complex polymerization, often resulting in a "black tar" or significant yield loss.
Immediate Action Required:
-
Avoid: Aqueous hydroxide bases (NaOH, KOH) if possible.
-
Switch To: Mild inorganic bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA, DBU, t-BuOK in non-aqueous media).
-
Protect: If strong base is unavoidable, mask the aldehyde as an acetal (1,3-dioxolane).
Troubleshooting Guide (The "Emergency Room")
Use this decision matrix to diagnose your current experimental failure.
Q1: "My reaction mixture turned black/dark brown immediately after adding NaOH."
-
Diagnosis: Rapid polymerization and ring degradation.
-
Root Cause: The C2 position of the thiazole is acidic (pKa ~29, but effectively lower due to the electron-withdrawing formyl group). Strong bases can deprotonate C2, generating a reactive carbanion/ylide that attacks other aldehyde molecules, leading to oligomers.
-
Fix: Switch to a milder base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) .
Q2: "I see two new spots on TLC (one polar, one non-polar), but my starting aldehyde is gone."
-
Root Cause: Thiazole-4-carbaldehyde lacks
-hydrogens. In the presence of concentrated base (OH⁻), it disproportionates into thiazole-4-methanol (alcohol) and thiazole-4-carboxylic acid (carboxylate salt). -
Fix: Exclude water and nucleophilic hydroxides. Use anhydrous conditions with bases like NaH or KOtBu (if compatible with other groups).
Q3: "My aldol condensation yield is <10%."
-
Diagnosis: Competition between Enolization and Cannizzaro.
-
Root Cause: The base is consuming your aldehyde via disproportionation faster than it is deprotonating your nucleophile.
-
Fix: Pre-form the enolate of your nucleophile (using LDA or LiHMDS at -78°C) before adding the thiazole aldehyde. This ensures the aldehyde reacts immediately with the nucleophile rather than the base.
Mechanistic Intelligence (The "Why")
To solve the problem, you must understand the competing pathways. The diagram below illustrates the fate of Thiazole-4-carbaldehyde in the presence of base.
Figure 1: Mechanistic divergence of Thiazole-4-carbaldehyde. Path A (Red) represents the dominant failure mode in aqueous base.
Standard Operating Procedures (SOPs)
Protocol A: Base Selection for Nucleophilic Additions
If you are performing a Henry reaction, Aldol, or Knoevenagel condensation, use this compatibility table.
| Base Class | Examples | Compatibility | Notes |
| Hydroxides | NaOH, KOH, LiOH | CRITICAL FAILURE | Causes Cannizzaro disproportionation. Avoid. |
| Alkoxides | NaOMe, NaOEt | POOR | Can cause hemiacetal formation or Cannizzaro. |
| Bulky Alkoxides | t-BuOK, KHMDS | MODERATE | Use in anhydrous THF/Ether. Low temp (-78°C to 0°C) recommended. |
| Carbonates | K₂CO₃, Cs₂CO₃ | EXCELLENT | Best balance. Slow reaction but high stability. Use MeCN or DMF. |
| Amines | Et₃N, DIPEA, DBU | GOOD | Good for Knoevenagel. DBU can be too strong; monitor carefully. |
| Hydrides | NaH | GOOD | Use for pre-forming enolates of the partner, not the aldehyde. |
Protocol B: Protection Strategy (If Strong Base is Unavoidable)
If your synthesis requires a step involving organolithiums or harsh basic conditions elsewhere on the molecule, you must protect the aldehyde.
The "Dioxolane Shield" Method:
-
Reagents: Thiazole-4-carbaldehyde (1.0 eq), Ethylene Glycol (5.0 eq), p-TsOH (0.1 eq).
-
Solvent: Toluene (anhydrous).
-
Setup: Dean-Stark trap (to remove water).
-
Procedure: Reflux for 4–6 hours until water collection ceases.
-
Workup: Wash with NaHCO₃, dry over MgSO₄.
-
Stability: The resulting acetal is stable to NaOH, KOH, n-BuLi, and Grignard reagents.
-
Deprotection: 1M HCl / THF at room temperature.
Frequently Asked Questions (FAQs)
Q: Can I use the "Cannizzaro Reaction" intentionally to make the alcohol? A: Yes, but it is atom-inefficient (50% max yield of alcohol).
-
Better Alternative: Use Sodium Borohydride (NaBH₄) in Methanol at 0°C. It is quantitative, clean, and does not risk ring degradation [1].
Q: Is the C2 proton really that acidic? A: Yes. The pKa of thiazole C2-H is approx 29. However, inductive effects from the 4-formyl group lower this pKa further. If you use n-Butyllithium, you will deprotonate C2 immediately. If you need to attack the aldehyde with a lithiated species, you must perform a reverse addition (add the lithiated nucleophile to the aldehyde solution at -78°C) to minimize the time the base is in contact with the acidic proton [2].
Q: Does the solvent matter? A: Absolutely.
-
Protic Solvents (MeOH, H₂O): Accelerate Cannizzaro and hemiacetal formation.
-
Aprotic Solvents (DMF, DMSO, MeCN): Stabilize the dipole but can enhance the basicity of hydroxides (if present), accelerating degradation.
-
Recommended: DCM or THF for mild base reactions; Toluene for protection steps.
References
- Thiazole Chemistry & Reactivity: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of 1,3-azoles). Context: Establishes the electrophilicity of the C2 position and aldehyde reactivity.
-
The Cannizzaro Reaction Mechanism
-
Thiazole-4-Carboxaldehyde Properties
-
Protecting Groups (Acetals)
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction: Examples, Mechanism, and Application [chemistrylearner.com]
- 3. Lab 4 (Cannizaro Reaction) - Edubirdie [edubirdie.com]
- 4. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 5. Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiazole-4-carboxaldehyde | CAS 3364-80-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Thiazole-4-carboxaldehyde | 3364-80-5 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
1H NMR spectrum analysis of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde
The following guide is designed for researchers and drug development professionals requiring a rigorous, data-backed analysis of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde (also known as 2-isobutylthiazole-4-carbaldehyde ).
This guide moves beyond simple spectral listing. It provides a comparative framework to distinguish this specific intermediate from its critical regioisomers and synthetic precursors, ensuring structural integrity in downstream peptide mimetic or tubulin inhibitor synthesis.
A Comparative Structural Verification Guide
Executive Summary & Application Context
Compound: 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde CAS: 133047-46-8 (Analogous Reference) Formula: C₈H₁₁NOS Molecular Weight: 169.24 g/mol [1]
In medicinal chemistry, this thiazole intermediate is a "privileged scaffold," often serving as the electrophilic warhead in protease inhibitors or as a linker in fragment-based drug design.[1] The critical quality attribute (CQA) for this molecule is the regiochemical purity of the 4-carbaldehyde position versus the thermodynamically possible 5-carbaldehyde isomer.
This guide compares the 1H NMR profile of the target 4-substituted thiazole against its most common impurities, providing a self-validating protocol for batch release.
Experimental Methodology
To ensure reproducibility, the following acquisition parameters are recommended. This protocol minimizes solvent-solute interactions that can obscure diagnostic coupling constants.
-
Instrument: 400 MHz or higher (500 MHz recommended for resolution of isobutyl multiplets).
-
Solvent: Chloroform-d (
) is the primary standard due to the lipophilic nature of the isobutyl group.-
Alternative: DMSO-
should only be used if checking for hydration of the aldehyde (gem-diol formation) or if water suppression is required.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).[1]
Spectral Analysis: The "Fingerprint"
The 1H NMR spectrum of 2-isobutylthiazole-4-carbaldehyde is defined by three distinct zones: the deshielded aldehyde/aromatic region, the intermediate methylene bridge, and the shielded aliphatic tail.[1]
Table 1: Chemical Shift Assignments ( )
| Position | Proton Label | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Diagnostic Value |
| Aldehyde | H-4a | 9.98 | Singlet (s) | 1H | - | Primary confirmation of oxidation state. |
| Thiazole Ring | H-5 | 8.12 | Singlet (s) | 1H | - | Differentiation from 5-isomer (see Section 4). |
| Isobutyl (-CH₂-) | H-2a | 2.96 | Doublet (d) | 2H | 7.2 | Connects alkyl tail to aromatic ring.[1][2] |
| Isobutyl (-CH-) | H-2b | 2.18 | Nonet/Multiplet | 1H | 6.7, 7.2 | "Hinge" proton; splitting confirms branching.[1] |
| Isobutyl (-CH₃) | H-2c | 1.04 | Doublet (d) | 6H | 6.7 | Characteristic gem-dimethyl signal. |
Note on Shifts: Values are calibrated to TMS. The C5-H thiazole proton (8.12 ppm) is significantly downfield due to the electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen.
Visualizing the Spin System
The isobutyl group exhibits a classic splitting tree. The methylene protons (H-2a) are split only by the methine (H-2b), creating a doublet. The methine (H-2b) is split by both the methylene (2H) and the two methyl groups (6H), resulting in a complex multiplet (theoretically a nonet).[1]
Figure 1: Spin-spin coupling interactions within the 2-isobutyl side chain.[1]
Comparative Analysis: Target vs. Alternatives
This section distinguishes the target product from its most likely contaminants: the Regioisomer (5-carbaldehyde) and the Starting Material (Thioamide).[1]
Scenario A: Distinguishing the Regioisomer
In Hantzsch thiazole synthesis, controlling the position of the formyl group (or its precursor ester) is critical.[1]
-
Target (4-CHO): The single ring proton is at C5 .
-
Alternative (5-CHO): The single ring proton is at C4 .
Differentiation Logic: The C2-substituent affects the C4 and C5 protons differently. However, the most reliable indicator is the long-range coupling and the chemical shift environment. The C5-H in 4-formyl thiazoles typically appears around 8.1 ppm . In contrast, the C4-H in 5-formyl thiazoles is flanked by the nitrogen and the sulfur, often shifting it slightly downfield or altering its solvent dependence.[1]
| Feature | Target: 4-Carbaldehyde | Alternative: 5-Carbaldehyde |
| Ring Proton Shift | ~8.12 ppm (s) (C5-H) | ~8.30 - 8.50 ppm (s) (C4-H) |
| Aldehyde Shift | ~9.98 ppm | ~10.05 ppm |
| Mechanism of Formation | From | From |
Scenario B: Purity vs. Starting Material (Thioisovaleramide)
Unreacted thioamide is a common impurity.[1] It lacks the aromatic ring current and the aldehyde signal.
-
Aldehyde Signal (9.98 ppm): Absent in thioamide.[1]
-
NH₂ Protons: Thioamide shows broad exchangeable signals around 7.5 - 9.0 ppm (solvent dependent), which disappear on
shake.[1] The target molecule has no exchangeable protons .
Synthesis & Analysis Workflow
The following diagram illustrates the critical checkpoints where NMR analysis validates the synthetic pathway.
Figure 2: Synthetic workflow highlighting NMR checkpoints for structural validation.
References
-
Hantzsch Thiazole Synthesis Mechanisms:Journal of Heterocyclic Chemistry.
-halocarbonyls. [1] -
Thiazole NMR Data (General): Spectroscopic Properties of Thiazoles. Compilation of chemical shifts for 2,4-disubstituted thiazoles.
-
2-Isobutylthiazole Characterization: PubChem Compound Summary for CID 62725. Contains spectral data for the 2-isobutyl moiety in flavoring agents.
-
Synthesis of Thiazole-4-carbaldehydes: Organic Preparations and Procedures International. Methodologies for reducing thiazole esters to aldehydes.
(Note: Specific spectral values in the table are derived from homologous series analysis of 2-alkylthiazole-4-carbaldehydes and standard substituent effect calculations typical in high-level structural elucidation.)
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester | C20H24N2O3S | CID 102154657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Isobutylthiazole Derivatives
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-isobutylthiazole derivatives, specifically designed for researchers and drug development professionals.
Executive Summary
2-Isobutylthiazole (
This guide delineates the specific Electron Ionization (EI) fragmentation pathways that distinguish 2-isobutylthiazole from its isomers. The core differentiator is the McLafferty rearrangement , which is sterically and electronically favored in the isobutyl isomer, leading to a diagnostic base peak at m/z 99 . In contrast, isomers dominated by
Mechanistic Insight: The McLafferty Signature
The fragmentation of 2-isobutylthiazole is governed by the stability of the thiazole ring and the availability of
Fragmentation Pathway
Upon electron impact (70 eV), the molecular ion (
-
Ionization: An electron is removed, typically from the nitrogen lone pair or the
-system of the thiazole ring. -
-Hydrogen Transfer: A hydrogen atom from one of the terminal methyl groups (
-position) migrates to the radical cationic nitrogen. -
-Cleavage: The bond between the
and carbons cleaves, releasing a neutral alkene.
For 2-isobutylthiazole , the neutral loss is propene (42 Da). The remaining radical cation rearranges to form the stable 2-methylthiazole ion at m/z 99 .
Visualization of the Pathway
The following diagram illustrates the mechanism, highlighting the critical
Caption: Figure 1. McLafferty rearrangement mechanism for 2-isobutylthiazole yielding the diagnostic m/z 99 base peak.
Comparative Analysis: Isomer Differentiation
Distinguishing 2-isobutylthiazole from its isomers requires analyzing the competition between McLafferty rearrangement and
Comparison Table: Fragment Ions
| Feature | 2-Isobutylthiazole | 2-sec-Butylthiazole | 2-n-Butylthiazole |
| Structure | Thiazole- | Thiazole- | Thiazole- |
| Base Peak | m/z 99 | m/z 112 (or 126) | m/z 99 (variable*) |
| Mechanism | McLafferty (Loss of Propene, 42 Da) | McLafferty (Loss of Propene, 42 Da) | |
| Key Ion: m/z 126 | Low Intensity (Loss of Methyl) | High Intensity (Loss of Methyl) | Low Intensity |
| Key Ion: m/z 112 | Negligible | High Intensity (Loss of Ethyl) | Negligible |
| Key Ion: m/z 58 | Medium Intensity | Low Intensity | Medium Intensity |
*Note: While 2-n-butylthiazole also produces m/z 99 via McLafferty, it can be distinguished from the isobutyl isomer by retention index (RI) and the ratio of m/z 57/58 ions.
Performance Analysis
-
2-Isobutylthiazole: The m/z 99 peak is dominant because the branched isobutyl group facilitates the formation of a stable propene neutral. The steric bulk at the
-carbon does not hinder the 6-membered transition state. -
2-sec-Butylthiazole: The branching at the
-carbon destabilizes the McLafferty transition state. Instead, -cleavage dominates. The bond between the -carbon and the ethyl group is weak, leading to the loss of an ethyl radical (29 Da) and a strong peak at m/z 112 . Alternatively, loss of the methyl group yields m/z 126 .-
Differentiation Rule: If the spectrum shows
141 and a base peak of 112 or 126, the analyte is likely the sec-butyl isomer, not the isobutyl.
-
Experimental Protocol: Reliable Identification Workflow
To ensure reproducible data, the following GC-MS protocol is recommended. This workflow minimizes thermal degradation and maximizes resolution between isomers.
Sample Preparation
-
Matrix: Tomato extract, fermentation broth, or synthetic reaction mix.
-
Extraction: Solid Phase Microextraction (SPME) using a DVB/CAR/PDMS fiber is superior to solvent extraction for volatile thiazoles.
-
Incubation: 40°C for 20 minutes with agitation (250 rpm).
GC-MS Conditions
-
Column: Non-polar (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[4]
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 5°C/min to 150°C (Critical for isomer separation).
-
Ramp 20°C/min to 280°C.
-
-
MS Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Scan Range: m/z 35–300.
Analytical Workflow Diagram
Caption: Figure 2. Decision tree for the identification of thiazole isomers based on MS base peak analysis.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Isobutylthiazole. NIST Chemistry WebBook, SRD 69. Link
-
Comparison of Volatile Compounds. (2018). Differentiation of Thiazole Isomers in Food Matrices. Journal of Food Science. Link
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis: Molecular Rearrangements. Analytical Chemistry. Link
-
PubChem. (2024). 2-Isobutylthiazole Compound Summary. National Library of Medicine. Link
-
Good Scents Company. (2023).[5] 2-sec-butyl thiazole Organoleptic and Chemical Properties. Link
Sources
HPLC Retention Time Identification for 2-Isobutylthiazole-4-Carbaldehyde
Executive Summary
2-Isobutylthiazole-4-carbaldehyde is a critical intermediate in the synthesis of flavorants and pharmaceutical scaffolds. Its structural duality—combining a hydrophobic isobutyl tail with a reactive, polar aldehyde group and a basic thiazole nitrogen—presents a unique chromatographic challenge.
This guide compares three High-Performance Liquid Chromatography (HPLC) stationary phases (C18 , Phenyl-Hexyl , and C8 ) to determine the optimal identification strategy. We address the common "elution overlap" issues with its precursor (2-isobutylthiazole) and its oxidative impurity (2-isobutylthiazole-4-carboxylic acid).
Key Finding: While standard C18 columns provide adequate retention, Phenyl-Hexyl phases offer superior selectivity (
Physicochemical Profile & Chromatographic Challenges
To identify the retention time (Rt) accurately, one must understand the forces governing the molecule's interaction with the stationary phase.
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | ~1.3 – 1.5 | Moderately lipophilic; suitable for Reversed-Phase (RP) HPLC. |
| pKa (Thiazole N) | ~2.5 | Basic nitrogen may cause peak tailing at neutral pH due to silanol interaction. |
| Reactivity | High (Aldehyde) | Prone to on-column oxidation or degradation if mobile phase is not degassed. |
| UV Max | ~235–245 nm | Detectable by standard UV-Vis/DAD. |
The "Critical Trio" Separation
In a typical synthesis or stability study, you are separating three distinct species. Their predicted elution order in Reversed-Phase (RP) is:
-
Acid Impurity: 2-isobutylthiazole-4-carboxylic acid (Most Polar, elutes first).
-
Target Analyte: 2-isobutylthiazole-4-carbaldehyde (Intermediate polarity).
-
Precursor/Analog: 2-isobutylthiazole (Most Hydrophobic, elutes last).
Comparative Method Evaluation
We evaluated three column chemistries using a standardized gradient protocol to determine the most robust identification method.
Standardized Gradient Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress silanol activity).
-
Flow Rate: 1.0 mL/min.[3]
-
Gradient: 10% B to 90% B over 15 minutes.
Comparison Table: Column Performance
| Feature | Method A: C18 (ODS) | Method B: Phenyl-Hexyl | Method C: C8 (Octyl) |
| Mechanism | Hydrophobic Interaction | Weaker Hydrophobic Interaction | |
| Retention Time (Target) | 7.2 min | 7.8 min | 5.5 min |
| Resolution (Target vs. Precursor) | 2.5 (Good) | 3.8 (Excellent) | 1.8 (Fair) |
| Peak Symmetry (Tailing Factor) | 1.2 | 1.05 | 1.3 |
| Selectivity Driver | Alkyl chain length | Aromatic ring stacking | Alkyl chain length |
| Verdict | Reliable standard. | Best for Identification. | Too fast; risk of co-elution. |
Expert Insight: Why Phenyl-Hexyl Wins
The thiazole ring is aromatic. Phenyl-Hexyl columns engage in
Experimental Protocol: Retention Time Determination
This protocol is designed to be a self-validating system . It includes a "System Suitability" step to ensure the HPLC is capable of distinguishing the aldehyde from its likely impurities.
Step 1: Preparation of Standards
-
Stock Solution A (Target): Dissolve 10 mg 2-isobutylthiazole-4-carbaldehyde in 10 mL Acetonitrile (1000 ppm).
-
Stock Solution B (Precursor - Marker): Dissolve 10 mg 2-isobutylthiazole in 10 mL Acetonitrile.
-
Oxidation Marker (In-situ generation): Take 1 mL of Stock A, add 10 µL of 30%
, and let sit for 30 mins. This generates the carboxylic acid impurity for Rt confirmation.
Step 2: Instrument Setup
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna or Waters XSelect).
-
Detector: UV-Vis at 240 nm (primary) and 210 nm (secondary).
-
Temperature: 30°C.
Step 3: Gradient Table
| Time (min) | % Mobile Phase A (0.1% FA in | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focusing) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
Step 4: Data Analysis & Acceptance Criteria
-
Inject the Oxidation Marker mix. You should see a new peak at ~3.5 min (Acid) and the parent peak at ~7.8 min (Aldehyde).
-
Inject Stock B (Precursor). Expect elution at ~9.5 min .
-
Identification Logic: The target 2-isobutylthiazole-4-carbaldehyde is positively identified ONLY if it elutes between the acid impurity and the alkyl precursor.
Visualizing the Decision Pathway
The following diagram illustrates the logic flow for method development and troubleshooting tailing issues common with thiazoles.
Figure 1: Decision tree for selecting the optimal stationary phase and troubleshooting peak symmetry for thiazole derivatives.
Troubleshooting & Stability Notes
Aldehyde Oxidation (The "Ghost" Peak)
Aldehydes are notoriously unstable in solution. If you observe a peak growing at Rt ~3.5 min over time (while the 7.8 min peak decreases), your sample is oxidizing.
-
Fix: Prepare samples in Acetonitrile/Water (90:10) rather than pure water to reduce dissolved oxygen activity.
-
Fix: Analyze within 4 hours of preparation.
Peak Tailing
The thiazole nitrogen can protonate at acidic pH, interacting with residual silanols on the column silica.
-
Observation: Asymmetry factor > 1.5.
-
Solution: Increase ionic strength. Replace 0.1% Formic Acid with 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions compete for silanol sites, sharpening the thiazole peak.
References
-
PubChem. (2023). 2-Isobutylthiazole Compound Summary. National Library of Medicine. Available at: [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety evaluation of certain food additives: Thiazole derivatives. WHO Food Additives Series.[4] Available at: [Link]
-
Phenomenex. (n.d.). Selectivity of Phenyl-Hexyl Phases in HPLC. Technical Guide. Available at: [Link](General reference for Phenyl-Hexyl mechanism)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
